[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(4-tert-butylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h4-8,17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOVKFJBTZHUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be summarized as follows:
- Preparation of 4-tert-butylphenyl azide.
- Reaction of the azide with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to yield a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base for the formation of tosylates, which can then undergo further substitution.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydrotriazoles.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol has been investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown that triazoles can disrupt fungal cell membrane integrity and inhibit the synthesis of ergosterol, a crucial component of fungal membranes .
Anticancer Activity
Triazole derivatives are also explored for their anticancer properties. The presence of the triazole ring in this compound may enhance its ability to inhibit cancer cell proliferation. Preliminary studies suggest that modifications to the triazole structure can lead to improved selectivity and efficacy against specific cancer types .
Agricultural Applications
Fungicides
The compound's triazole structure is similar to established fungicides. As such, this compound may be developed into a novel agricultural fungicide. Its effectiveness against plant pathogens could be attributed to its ability to inhibit key enzymes involved in fungal growth and reproduction .
Material Science Applications
Polymer Chemistry
In material science, triazole compounds are utilized in the synthesis of polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. Research is ongoing to explore its role as a crosslinking agent in polymer formulations .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant inhibition of bacterial growth at low concentrations. |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines with minimal toxicity to normal cells. |
| Study 3 | Agricultural Fungicide | Demonstrated effective control of fungal pathogens in crops with reduced phytotoxicity. |
| Study 4 | Polymer Enhancement | Improved tensile strength and thermal resistance in polymer composites containing triazole derivatives. |
Mechanism of Action
The biological activity of [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol is primarily attributed to the triazole ring, which can interact with various biological targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into cell membranes. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol with structurally related triazole-methanol derivatives, focusing on substituent effects, synthesis yields, physical properties, and biological activities:
Key Observations:
Steric Bulk: The tert-butyl group may sterically hinder interactions in biological targets compared to smaller groups like methyl or halogens.
Synthetic Efficiency: Yields for triazole-methanol derivatives range from 50% to 96% depending on substituents and reaction conditions (e.g., microwave vs. conventional heating) .
Biological Activity :
- Halogenated derivatives (e.g., 4-bromophenyl in IVd) exhibit strong anticancer activity, likely due to enhanced electrophilicity and receptor binding .
- Fluorinated compounds (e.g., trifluoromethylbenzyl in ) show improved metabolic stability and lipophilicity, critical for drug design.
- The target compound’s tert-butyl group may offer unique pharmacokinetic advantages, though its biological activity remains unverified in the provided evidence.
Physical Properties: Melting points for triazole-methanol derivatives vary widely (e.g., 194–196°C for vs. The tert-butyl group’s bulk may lower melting points due to reduced crystallinity.
Biological Activity
[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring structure contributes significantly to the compound's pharmacological properties, making it a subject of interest in various research studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C13H17N3O
- Molecular Weight: 231.29 g/mol
- CAS Number: 1267681-55-9
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Antifungal Activity: Triazole derivatives are well-known for their antifungal properties. Studies have indicated that compounds with triazole rings can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism disrupts membrane integrity and leads to cell death.
- Anticancer Potential: Research has shown that triazole derivatives possess cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.
- Antibacterial Properties: Some studies suggest that triazole compounds exhibit antibacterial activity by interfering with bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
Antifungal Activity
A study evaluated the antifungal efficacy of various triazole derivatives against common pathogens such as Candida albicans and Aspergillus niger. The results indicated that this compound showed significant inhibition rates compared to control groups. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5 mg/mL, showcasing its potential as an effective antifungal agent .
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that this compound exhibited dose-dependent cytotoxicity. The IC50 values ranged from 10 to 20 µM, indicating a promising anticancer profile. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, characterized by cytochrome c release and caspase activation .
Antibacterial Effects
A comparative study involving various triazole derivatives highlighted the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable activity against Staphylococcus aureus with an MIC of 32 µg/mL .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| [1-(4-tert-butylphenyl)-1H-1,2,3-triazole] | Structure | Lacks methanol side chain | Primarily studied for antifungal activity |
| 5-(4-chlorophenyl)-1H-1,2,3-triazole | Structure | Chlorine substitution affects electronic properties | Studied for anticancer activity |
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., triazole C-H proton at δ 8.1–8.5 ppm) and the tert-butyl group (δ 1.3 ppm, 9H singlet) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 260.16 for C₁₄H₁₈N₃O) .
- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm stereochemistry .
What are the primary reactivity pathways of the hydroxymethyl group in this triazole derivative?
Basic
The hydroxymethyl group (-CH₂OH) undergoes:
- Oxidation : Jones reagent (CrO₃/H₂SO₄) converts it to a carboxylic acid for conjugation with pharmacophores .
- Etherification : Alkylation with alkyl halides in basic media (e.g., NaH/DMF) forms stable ether linkages .
- Esterification : Reaction with acyl chlorides under mild conditions (e.g., pyridine catalyst) yields esters for prodrug design .
How can researchers optimize synthetic protocols to address low yields in scaled-up reactions?
Q. Advanced
- Catalyst screening : Immobilized Cu(I) on polyacrylate resins improves recyclability and reduces metal contamination .
- Solvent optimization : Binary systems (e.g., DMSO:H₂O) enhance solubility of hydrophobic intermediates .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress to identify bottlenecks .
How can contradictions in crystallographic data (e.g., bond length disparities) be resolved?
Q. Advanced
- Multi-method refinement : Combine SHELXL (for small-molecule precision) with charge-density analysis (e.g., QM/MM) to resolve electron density ambiguities .
- Complementary techniques : Pair X-ray data with neutron diffraction or solid-state NMR to validate hydrogen bonding networks .
What computational approaches predict the compound’s bioactivity and binding modes?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR (PDB ID: 4HJO), prioritizing substituents at the tert-butylphenyl group for hydrophobic binding .
- MD simulations : GROMACS assesses stability of triazole-metal complexes (e.g., Ru-based anticancer agents) over 100-ns trajectories .
How does the tert-butyl group influence structure-activity relationships (SAR) in anticancer studies?
Q. Advanced
- Hydrophobicity : The tert-butyl group enhances membrane permeability (logP ~2.5) but may reduce solubility; balance via PEGylation .
- Steric effects : Bulky substituents disrupt π-π stacking in DNA intercalation but improve selectivity for kinase targets .
What strategies address regioselectivity challenges in triazole formation?
Q. Advanced
- Ligand design : Tris(triazolyl)methanol ligands enforce Cu(I) coordination geometry to favor 1,4-regiochemistry .
- Microwave-assisted synthesis : Short reaction times (10–15 min) minimize thermal decomposition of sensitive intermediates .
How do thermal stability and degradation pathways impact formulation studies?
Q. Advanced
- Thermogravimetric analysis (TGA) : Degradation onset at ~200°C suggests compatibility with melt extrusion for sustained-release matrices .
- HPLC-MS stability studies : Identify oxidation products (e.g., aldehydes) under accelerated conditions (40°C/75% RH) .
What methodologies validate metal complexation for catalytic or therapeutic applications?
Q. Advanced
- ESI-MS titration : Monitor [M + RuCl₂]⁺ adducts to determine stoichiometry .
- Cyclic voltammetry : Redox potentials (e.g., Ru³⁺/Ru²⁺ at −0.3 V vs. Ag/AgCl) correlate with anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
